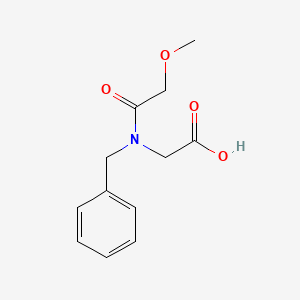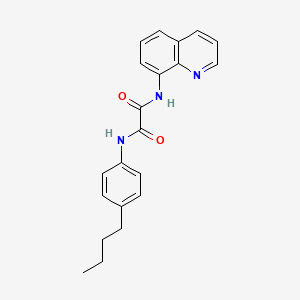![molecular formula C13H22N2O3 B6636066 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as diazepanes, which are characterized by their ability to modulate the activity of certain receptors in the brain. In
Mecanismo De Acción
The mechanism of action of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one involves its ability to bind selectively to the GABA-A receptor. This binding increases the activity of the receptor, leading to an overall increase in the inhibitory tone of the brain. This, in turn, leads to a reduction in anxiety and an increase in sleep, as these processes are regulated by the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one have been extensively studied in animal models. It has been shown to reduce anxiety and increase sleep in rodents, indicating its potential as a therapeutic agent for these conditions. It has also been shown to have minimal side effects, suggesting that it may be a safer alternative to traditional benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one is its selectivity for the GABA-A receptor. This allows researchers to study the role of this receptor in anxiety and sleep without affecting other processes in the brain. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one. One potential direction is the development of new analogs with improved pharmacological properties, such as longer half-life or increased selectivity for certain receptors. Another direction is the investigation of the compound's potential as a therapeutic agent for anxiety and sleep disorders in humans. Finally, researchers may also explore the role of the GABA-A receptor in other processes in the brain, such as learning and memory.
Métodos De Síntesis
The synthesis of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one involves several steps, including the reaction of 4-bromobutyric acid with cyclopropanecarbonyl chloride to form the key intermediate, 4-(cyclopropanecarbonyl)butyric acid. This intermediate is then reacted with 1,4-diazepane to form the final product. The synthesis method has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one has been studied for its potential use as a tool compound to investigate the role of certain receptors in the brain. Specifically, it has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. By selectively targeting this receptor, researchers hope to gain a better understanding of its role in these processes.
Propiedades
IUPAC Name |
1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-10-5-12(16)14-6-2-7-15(9-8-14)13(17)11-3-4-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWMJVPZRVUIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)

![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)